molecular formula C11H18N2O2S B14889012 n-(2-Aminobenzyl)-N-methylpropane-1-sulfonamide

n-(2-Aminobenzyl)-N-methylpropane-1-sulfonamide

Cat. No.: B14889012
M. Wt: 242.34 g/mol
InChI Key: LHABZTSWQGHURD-UHFFFAOYSA-N
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Description

N-(2-Aminobenzyl)-N-methylpropane-1-sulfonamide: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a sulfonamide group attached to a benzylamine moiety, making it a potential candidate for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Aminobenzyl)-N-methylpropane-1-sulfonamide typically involves the reaction of 2-aminobenzylamine with a sulfonyl chloride derivative under basic conditions. The reaction proceeds as follows:

    Step 1: Dissolve 2-aminobenzylamine in an appropriate solvent such as dichloromethane.

    Step 2: Add a base like triethylamine to the solution to neutralize the hydrochloric acid formed during the reaction.

    Step 3: Slowly add the sulfonyl chloride derivative to the reaction mixture while maintaining a low temperature (0-5°C).

    Step 4: Stir the reaction mixture at room temperature for several hours until the reaction is complete.

    Step 5: Purify the product by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the sulfonamide group can yield corresponding amines.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzylamine derivatives.

Scientific Research Applications

Chemistry: N-(2-Aminobenzyl)-N-methylpropane-1-sulfonamide is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study enzyme inhibition and protein interactions due to its sulfonamide group, which is known to bind to certain enzymes.

Medicine: The compound has potential applications in medicinal chemistry as a precursor to sulfonamide-based drugs. Sulfonamides are known for their antibacterial properties, and derivatives of this compound may exhibit similar activities.

Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-Aminobenzyl)-N-methylpropane-1-sulfonamide involves its interaction with biological targets, particularly enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in bacteria, leading to antibacterial effects.

Comparison with Similar Compounds

    N-(2-Aminobenzyl)-N-methylcyclohexanamine: This compound features a cyclohexyl group instead of a propane-1-sulfonamide group.

    2-Amino-N-cyclohexyl-N-methylbenzylamine: Similar structure but with a cyclohexyl group.

Uniqueness: N-(2-Aminobenzyl)-N-methylpropane-1-sulfonamide is unique due to its specific combination of a benzylamine moiety and a sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H18N2O2S

Molecular Weight

242.34 g/mol

IUPAC Name

N-[(2-aminophenyl)methyl]-N-methylpropane-1-sulfonamide

InChI

InChI=1S/C11H18N2O2S/c1-3-8-16(14,15)13(2)9-10-6-4-5-7-11(10)12/h4-7H,3,8-9,12H2,1-2H3

InChI Key

LHABZTSWQGHURD-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)N(C)CC1=CC=CC=C1N

Origin of Product

United States

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